BOMCC Demonstrates Broader CYP Isoform Coverage Compared to Selective Probes CEC and EOMCC
BOMCC is metabolized by a distinct panel of human CYP isoforms including CYP2B6, CYP2C9, CYP3A4, and CYP3A5 . In contrast, the related probe CEC (3-cyano-7-ethoxycoumarin) is primarily selective for CYP1A1, CYP1A2, CYP2C9, and CYP2C19, but not CYP3A4/5 [1]. Similarly, EOMCC is a common substrate for CYP1A2 and CYP2C19 [2]. For screening programs requiring assessment of CYP3A family activity alongside CYP2C9, BOMCC provides multi-isoform coverage that these other single-probe alternatives cannot offer in a single assay format.
| Evidence Dimension | CYP Isoform Selectivity Profile |
|---|---|
| Target Compound Data | CYP2B6, CYP2C9, CYP3A4, CYP3A5 |
| Comparator Or Baseline | CEC (CYP1A1, CYP1A2, CYP2C9, CYP2C19) and EOMCC (CYP1A2, CYP2C19) |
| Quantified Difference | BOMCC uniquely metabolized by CYP3A4 and CYP3A5 among the compared cyanocoumarin substrates |
| Conditions | Recombinant human CYP enzymes, in vitro fluorometric assays |
Why This Matters
This broader selectivity reduces the number of distinct probes needed for a multi-isoform inhibition screen, streamlining assay workflows and reducing procurement complexity.
- [1] Ghosal A, et al. Rapid determination of enzyme activities of recombinant human cytochromes P450, human liver microsomes and hepatocytes. Biopharm Drug Dispos. 2003 Dec;24(8):357-63. View Source
- [2] McLaughlin LA, et al. Table 1: Effect of Human P450 Oxidoreductase Genetic Variants on Cytochrome P450 Enzyme Activities. J Biol Chem. 2010;285(4):2865-73. View Source
